Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate hydrochloride
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Overview
Description
Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate hydrochloride is a chemical compound with the molecular formula C10H20ClNO2S and a molecular weight of 253.79 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate hydrochloride involves multiple steps. The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(piperidin-4-yl)acetate hydrochloride
- Methyl 2-(4-methylphenyl)-2-(piperidin-4-yl)acetate hydrochloride
- Methyl 2-(3-methylphenyl)-2-(piperidin-4-yl)acetate hydrochloride
Uniqueness
Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate hydrochloride is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Biological Activity
Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate hydrochloride, a compound with the molecular formula C10H19NO2S and a molecular weight of approximately 217.33 g/mol, is a derivative of piperidine known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring and a sulfanyl group, which contribute to its unique chemical reactivity and biological properties. The presence of these functional groups allows for interactions with various biological targets, making it a candidate for pharmaceutical development.
Property | Value |
---|---|
Molecular Formula | C10H19NO2S |
Molecular Weight | 217.33 g/mol |
CAS Number | 1823258-39-4 |
Research indicates that this compound may modulate enzyme activity and receptor interactions. The piperidine ring facilitates binding to various receptors, while the sulfanyl group may influence redox reactions within cells, affecting signaling pathways crucial for cellular function.
Key Mechanisms:
- Receptor Interaction : The compound has shown potential in interacting with neurotransmitter receptors, which could lead to neurological benefits.
- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, influencing drug metabolism and therapeutic efficacy.
Anticancer Properties
This compound has been investigated for its anticancer potential. Studies have demonstrated its ability to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.
Case Study : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including HT-29 (colon cancer) and COLO-205 (colorectal cancer). Results indicated an IC50 value of approximately 3.38 μM against HT-29 cells, showcasing significant potency compared to standard chemotherapeutics.
Antimicrobial Activity
The compound exhibits antimicrobial properties against several bacterial strains. Its effectiveness was tested against common pathogens such as E. coli and S. aureus.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 15 μg/mL |
S. aureus | 10 μg/mL |
Synthetic Pathways
The synthesis of this compound involves several steps, typically starting from piperidine derivatives. Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction processes.
Applications in Drug Development
Given its diverse biological activities, this compound is being explored as a lead compound in drug discovery programs targeting:
- Neurological Disorders : Due to its receptor interaction profile.
- Cancer Therapy : As an adjunct or alternative to existing chemotherapeutics.
- Antimicrobial Treatments : As a potential new antibiotic agent.
Properties
Molecular Formula |
C10H20ClNO2S |
---|---|
Molecular Weight |
253.79 g/mol |
IUPAC Name |
methyl 2-(2-piperidin-4-ylethylsulfanyl)acetate;hydrochloride |
InChI |
InChI=1S/C10H19NO2S.ClH/c1-13-10(12)8-14-7-4-9-2-5-11-6-3-9;/h9,11H,2-8H2,1H3;1H |
InChI Key |
CJZKALWYYFKVET-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSCCC1CCNCC1.Cl |
Origin of Product |
United States |
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